11,11,11-Trifluoro-undecylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

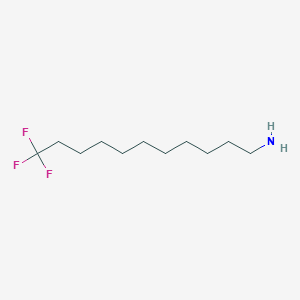

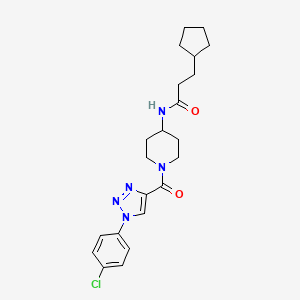

“11,11,11-Trifluoro-undecylamine” is likely a long-chain amine with a trifluoromethyl group at the end of the chain . Amines are derivatives of ammonia and can be categorized as primary, secondary, or tertiary. In this case, “this compound” would be a primary amine, as it has only one alkyl group attached to the nitrogen atom. The trifluoromethyl group is a common functional group in organic chemistry, characterized by three fluorine atoms attached to a carbon atom .

Molecular Structure Analysis

The molecular formula of “this compound” is likely C11H22F3N, based on the name of the compound. The compound would consist of a long hydrocarbon chain with a trifluoromethyl group at one end and an amine group at the other.Chemical Reactions Analysis

As an amine, “this compound” would be expected to participate in reactions typical of amines, such as acid-base reactions, alkylation, and acylation . The presence of the trifluoromethyl group could potentially influence the reactivity of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity and volatility .科学的研究の応用

Neuroprotective Activity : A study by Geldenhuys et al. (2003) examined the neuroprotective activity of novel pentacyclo-undecylamines in a mouse model of Parkinson's disease, suggesting potential therapeutic applications in neurodegenerative disorders (Geldenhuys et al., 2003).

Positron Emission Tomography (PET) Radiopharmaceuticals : Rotstein et al. (2016) discussed the use of carbon-11, including compounds like 11,11,11-Trifluoro-undecylamine, in synthesizing PET radiopharmaceuticals for in vivo imaging (Rotstein et al., 2016).

Ion-Selective Electrodes : Schulthess et al. (1981) used tri-n-dodecylamine, a compound related to this compound, for creating highly selective liquid-membrane electrodes for hydrogen ions, indicating potential use in analytical chemistry (Schulthess et al., 1981).

Luminescence Integration in Hybrid Materials : Shao and Yan (2014) utilized surfactant dodecyl(11-(methacryloyloxy)undecyl)dimethylammonium bromide, similar in structure to this compound, in the assembly of multi-component photofunctional hybrids, which may have applications in materials science (Shao & Yan, 2014).

Synthesis of [11C]Trifluoromethylarenes : Young, Pike, and Taddei (2020) explored the synthesis of [11C]trifluoromethylarenes from primary aromatic amines, a method relevant in the development of PET radiotracers, which could involve compounds like this compound (Young, Pike, & Taddei, 2020).

Organic Synthesis : Sasakura, Terui, and Sugasawa (1985) developed methods in organic synthesis that involve the use of similar amine compounds, highlighting the utility of such compounds in complex organic reactions (Sasakura, Terui, & Sugasawa, 1985).

Powder Coatings : Rejaibi et al. (2015) synthesized biosourced polyamides using 11-aminoundecanoic acid, related to this compound, for potential use in UV powder coatings, indicating possible applications in industrial and materials science (Rejaibi et al., 2015).

Synthesis of Amides and Acid Anhydrides : Ishihara et al. (1996) utilized scandium trifluoromethanesulfonate in the synthesis of amides and acid anhydrides, showing the potential of trifluoromethylated compounds in catalysis (Ishihara et al., 1996).

作用機序

Safety and Hazards

特性

IUPAC Name |

11,11,11-trifluoroundecan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22F3N/c12-11(13,14)9-7-5-3-1-2-4-6-8-10-15/h1-10,15H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNKSALYAFKQWMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCN)CCCCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,6,7-Trimethyl-3-[(2-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione](/img/structure/B2514816.png)

![2-(4-bromobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2514823.png)

![4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide](/img/structure/B2514825.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide](/img/structure/B2514826.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxamide](/img/structure/B2514828.png)

![N-(3-chloro-4-methylphenyl)-2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2514833.png)

![1-(3,5-dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2514837.png)

![N-[2-(6-phenylpyridazin-3-yl)oxyethyl]naphthalene-2-sulfonamide](/img/structure/B2514838.png)